Brca2-rad51-IN-1
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Overview
Description
Brca2-rad51-IN-1 is a small molecule inhibitor that targets the interaction between the breast cancer type 2 susceptibility protein and the RAD51 recombinase. This interaction is crucial for the repair of DNA double-strand breaks through homologous recombination. By inhibiting this interaction, this compound can potentiate DNA damage-induced cell death, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Brca2-rad51-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the use of N-acylhydrazone-based dynamic combinatorial chemistry to identify potential inhibitors of the RAD51-BRCA2 interaction . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and double-distilled water .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to monitor the production process.
Chemical Reactions Analysis
Types of Reactions: Brca2-rad51-IN-1 primarily undergoes substitution reactions, where it interacts with specific binding sites on the RAD51 protein, displacing the natural binding partner, BRCA2 . This interaction is crucial for its inhibitory effect on the RAD51-BRCA2 protein-protein interaction.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include N-acylhydrazones, dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and activity of the final product.
Major Products Formed: The major product formed from the synthesis of this compound is the active inhibitor compound itself, which can then be used in various scientific research applications.
Scientific Research Applications
Brca2-rad51-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein-protein interactions and the effects of small molecule inhibitors on these interactions . In biology, it is used to investigate the role of the RAD51-BRCA2 interaction in DNA repair and genome stability . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers that are deficient in BRCA2, as it can potentiate the effects of DNA-damaging agents and enhance cancer cell death . In industry, it can be used in the development of new cancer therapies and in the screening of other potential inhibitors of protein-protein interactions .
Mechanism of Action
Brca2-rad51-IN-1 exerts its effects by binding to the RAD51 protein at the same site as the BRCA2 protein, thereby preventing the formation of RAD51-BRCA2 complexes . This inhibition disrupts the homologous recombination repair pathway, leading to the accumulation of DNA damage and subsequent cell death. The molecular targets of this compound include the RAD51 recombinase and the BRCA2 protein, both of which play crucial roles in DNA repair and genome stability .
Comparison with Similar Compounds
Brca2-rad51-IN-1 is unique in its ability to specifically target the RAD51-BRCA2 interaction, making it a valuable tool for studying this protein-protein interaction and its role in DNA repair . Similar compounds include other RAD51 inhibitors, such as CYT-0851 and RAD52 inhibitors, which also target the homologous recombination repair pathway but through different mechanisms . This compound stands out due to its specificity for the RAD51-BRCA2 interaction and its potential for use in cancer therapy .
Properties
Molecular Formula |
C13H7BrF3N3O |
---|---|
Molecular Weight |
358.11 g/mol |
IUPAC Name |
5-(3-bromophenyl)-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H7BrF3N3O/c14-8-3-1-2-7(4-8)9-5-12(21)20-11(18-9)6-10(19-20)13(15,16)17/h1-6,19H |
InChI Key |
MYALXKFAMHOEOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=O)N3C(=N2)C=C(N3)C(F)(F)F |
Origin of Product |
United States |
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